3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid is a complex organic compound with the molecular formula C17H20N2O4 . This compound is characterized by its unique bicyclic structure, which includes a heptane ring fused with a carboxylic acid group and a phenylcarbamoyl group. The presence of an acetylamino group further adds to its chemical diversity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. This core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile .
Industrial Production Methods
This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism by which 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity . The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3-Acetamidophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
- 3-((3-(trifluoromethyl)phenyl)carbamoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Uniqueness
What sets 3-{[3-(Acetylamino)phenyl]carbamoyl}bicyclo[2.2.1]heptane-2-carboxylic acid apart from similar compounds is its specific combination of functional groups and its bicyclic structure.
Properties
IUPAC Name |
3-[(3-acetamidophenyl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-9(20)18-12-3-2-4-13(8-12)19-16(21)14-10-5-6-11(7-10)15(14)17(22)23/h2-4,8,10-11,14-15H,5-7H2,1H3,(H,18,20)(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNPQSVWVSKEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2C3CCC(C3)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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